![molecular formula C17H14Cl2N4O3 B2803259 2-[(2,6-Dichlorophenyl)methyl]-4,7,8-trimethylpurino[8,7-b][1,3]oxazole-1,3-dione CAS No. 899751-62-3](/img/structure/B2803259.png)
2-[(2,6-Dichlorophenyl)methyl]-4,7,8-trimethylpurino[8,7-b][1,3]oxazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(2,6-Dichlorophenyl)methyl]-4,7,8-trimethylpurino[8,7-b][1,3]oxazole-1,3-dione is a useful research compound. Its molecular formula is C17H14Cl2N4O3 and its molecular weight is 393.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Impact and Biodegradation
Research focusing on the environmental impact of organochlorine compounds, such as chlorophenols, which share structural similarities with the compound , suggests moderate to high toxicity levels to both mammalian and aquatic life, depending on exposure duration and environmental conditions. These studies emphasize the need for efficient biodegradation processes and highlight the role of adapted microflora in mitigating persistence in aquatic environments (K. Krijgsheld & A. D. Gen, 1986).
Pharmacological Developments
Investigations into the pharmacological applications of structurally related compounds, such as Lurasidone and various oxazole scaffolds, reveal their potential in treating psychotic and mood disorders. These studies underscore the efficacy and safety profiles of such compounds, with specific attention to their regulatory approvals and clinical application potentials (M. Pompili et al., 2018), (R. Kaur et al., 2018).
Chemical Synthesis and Materials Science
Advancements in the synthesis and application of polymethyl methacrylate-based plastic scintillators, incorporating various luminescent dyes, demonstrate the importance of chemical innovation in enhancing material properties for specific applications, such as radiation detection and optical transparency (V. N. Salimgareeva & S. Kolesov, 2005).
Biological Effects and Mechanisms
Detailed reviews on the biological effects of compounds similar to salicylanilides and benzoxazines outline a broad spectrum of activities, including antibacterial, antituberculous, and anti-inflammatory effects, which can be tailored through structural modifications. These findings provide insight into the potential biomedical applications and therapeutic development based on chemical structure-activity relationships (K. Waisser & L. Kubicová, 1993).
properties
IUPAC Name |
2-[(2,6-dichlorophenyl)methyl]-4,7,8-trimethylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N4O3/c1-8-9(2)26-16-20-14-13(23(8)16)15(24)22(17(25)21(14)3)7-10-11(18)5-4-6-12(10)19/h4-6H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRONQAHUWHIPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=NC3=C(N12)C(=O)N(C(=O)N3C)CC4=C(C=CC=C4Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

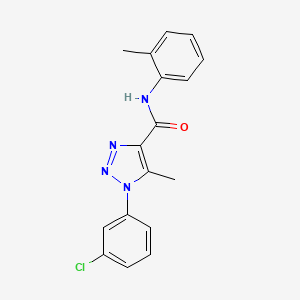
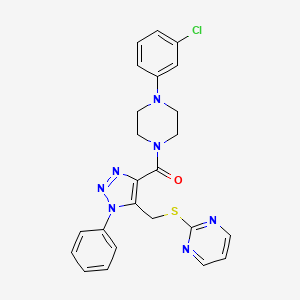
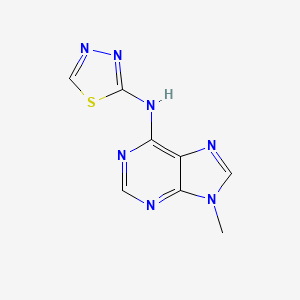


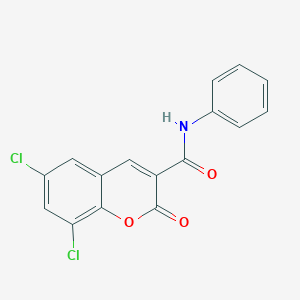

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2803183.png)
![2-Amino-6-(4-fluorobenzyl)-4-pyridin-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2803189.png)

![1'-(3-Chlorobenzoyl)spiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B2803194.png)
![4-[(Dimethylsulfamoylamino)methyl]-1-(4-ethoxyphenyl)-2-oxopyrrolidine](/img/structure/B2803195.png)
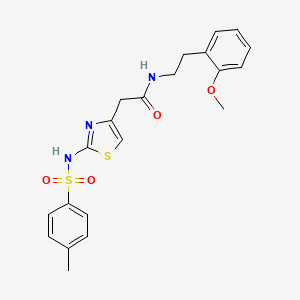
![N-(2-chloro-4-methylphenyl)-2-[6-(isopropylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2803199.png)